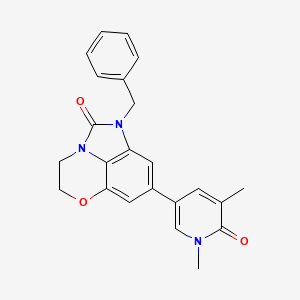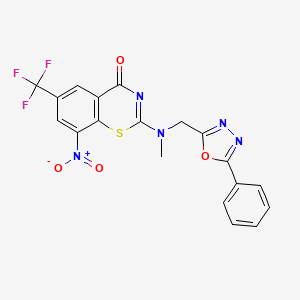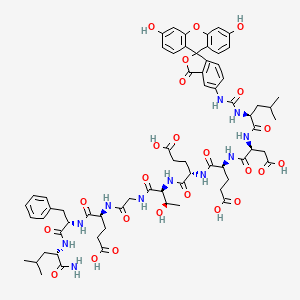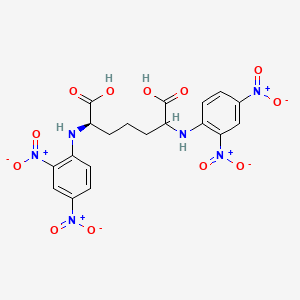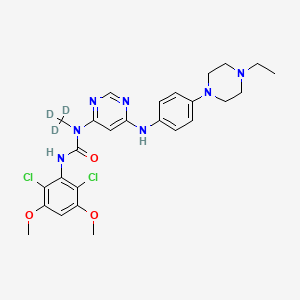
Infigratinib-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Infigratinib-d3 is a deuterated form of infigratinib, a fibroblast growth factor receptor (FGFR)-specific tyrosine kinase inhibitor. Infigratinib is primarily used for the treatment of cholangiocarcinoma, a type of cancer that forms in the bile ducts. It is also being investigated for its potential in treating other FGFR-driven conditions such as urothelial carcinoma and achondroplasia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib-d3 involves the incorporation of deuterium atoms into the molecular structure of infigratinib. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Infigratinib-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Infigratinib-d3 has a wide range of scientific research applications:
Mécanisme D'action
Infigratinib-d3 exerts its effects by inhibiting the activity of FGFRs, which are involved in various cellular processes such as proliferation, differentiation, migration, survival, and angiogenesis. By blocking these receptors, this compound can suppress tumor growth and progression . The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, with varying degrees of inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pemigatinib: Another FGFR inhibitor used for similar therapeutic indications.
Erdafitinib: An FGFR inhibitor approved for the treatment of urothelial carcinoma.
Futibatinib: A newer FGFR inhibitor under investigation for various cancers.
Uniqueness
Infigratinib-d3 is unique due to the incorporation of deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated analogs .
Propriétés
Formule moléculaire |
C26H31Cl2N7O3 |
|---|---|
Poids moléculaire |
563.5 g/mol |
Nom IUPAC |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-(trideuteriomethyl)urea |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31)/i2D3 |
Clé InChI |
QADPYRIHXKWUSV-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCN(CC3)CC)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


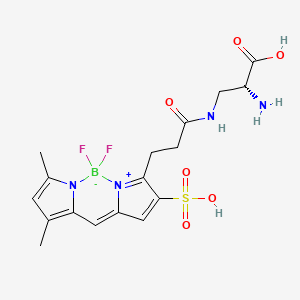
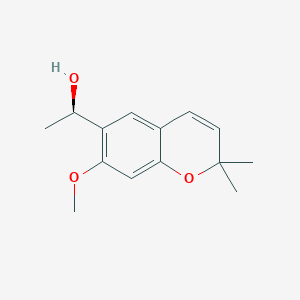
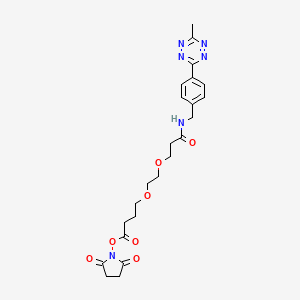
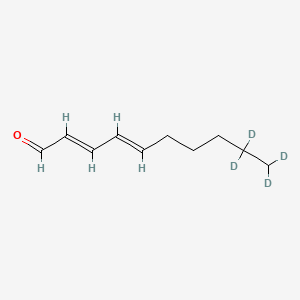
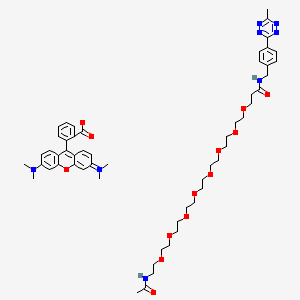
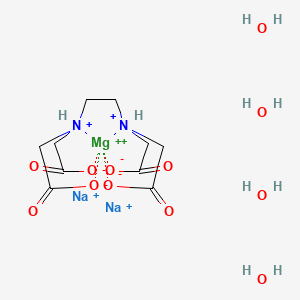
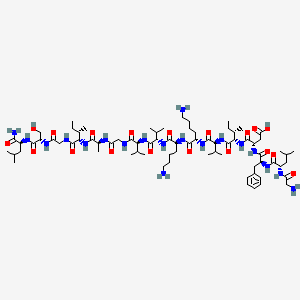
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
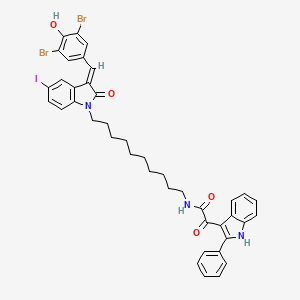
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
